

Application Notes and Protocols: Step-by-Step Nitration of Methyl 3-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-hydroxy-5-nitrobenzoate

Cat. No.: B1295419

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Abstract

This document provides a detailed protocol for the electrophilic aromatic substitution reaction to nitrate methyl 3-hydroxybenzoate. The procedure utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. The presence of a strongly activating hydroxyl group and a deactivating methyl ester group on the aromatic ring leads to the formation of a mixture of constitutional isomers. This guide covers the reaction mechanism, a step-by-step experimental protocol, product characterization, and data presentation.

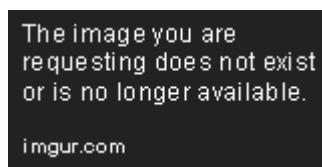
Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group (-NO₂) onto a benzene ring. This functional group serves as a versatile precursor for synthesizing various pharmaceuticals, dyes, and agrochemicals, often by reduction to an amino group.

The regioselectivity of the nitration of methyl 3-hydroxybenzoate is governed by the directing effects of its two substituents. The hydroxyl (-OH) group is a powerful activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester (-COOCH₃) group is a deactivating meta-director, withdrawing electron density. The activating nature of the hydroxyl group is dominant, thus directing the incoming

electrophile (the nitronium ion, NO_2^+) primarily to the positions ortho and para to it (C2, C4, and C6). Consequently, the reaction is expected to yield a mixture of methyl 3-hydroxy-2-nitrobenzoate, methyl 3-hydroxy-4-nitrobenzoate, and methyl 3-hydroxy-6-nitrobenzoate. Controlling the reaction temperature is critical to prevent dinitration and minimize side reactions.^{[1][2]}

Reaction Scheme:



Experimental Protocol

This protocol is a representative method for the nitration of methyl 3-hydroxybenzoate. The separation of the resulting isomers typically requires column chromatography.

2.1 Materials and Equipment

- Methyl 3-hydroxybenzoate
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Distilled Water
- Sodium Bicarbonate (NaHCO_3) solution (for neutralization)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flasks

- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-salt bath
- Büchner funnel and vacuum flask
- Rotary evaporator
- Chromatography column and silica gel

2.2 Procedure

- Prepare the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxybenzoate (e.g., 5.0 g). Cool the flask in an ice-salt bath to 0°C.
- Slowly add 10 mL of cold, concentrated sulfuric acid to the flask while stirring. Maintain the temperature below 10°C. Continue stirring until all the solid has dissolved.
- Prepare the Nitrating Mixture: In a separate flask, carefully add 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, ensuring the mixture is cooled in an ice bath.^[3]
Caution: Always add acid to acid slowly; this process is highly exothermic.
- Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes using a dropping funnel.^[2] It is crucial to maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition.^[3]
- Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
- Work-up: Carefully pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice, stirring continuously. A precipitate of the crude product should form.^[3]
- Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water until the washings are neutral to litmus

paper.

- Purification: The crude product is a mixture of isomers. Separation and purification can be achieved by column chromatography on silica gel, typically using a solvent system such as a hexane-ethyl acetate gradient. The fractions corresponding to each isomer can be collected and the solvent removed under reduced pressure.

Data Presentation

Table 1: Reagent Properties

Reagent	Formula	Molar Mass (g/mol)	Density (g/mL)
Methyl 3-hydroxybenzoate	C ₈ H ₈ O ₃	152.15	~1.28
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	1.84
Nitric Acid (70%)	HNO ₃	63.01	1.42

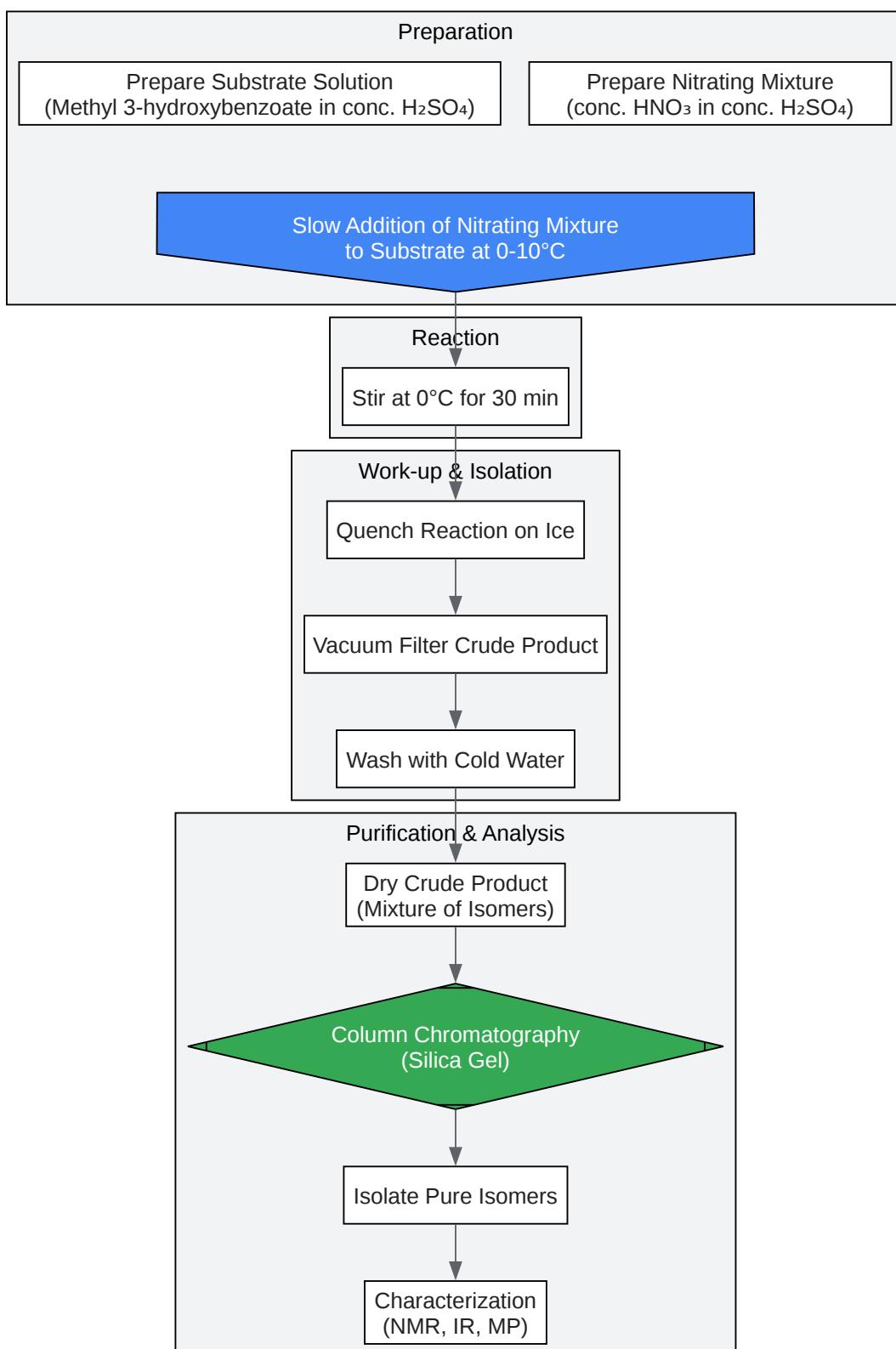
Table 2: Expected Product Properties

Product Name	Formula	Molar Mass (g/mol)	Melting Point (°C)	CAS Number
Methyl 3-hydroxy-2-nitrobenzoate	C ₈ H ₇ NO ₅	197.14	Not available	89942-77-8[4]
Methyl 3-hydroxy-4-nitrobenzoate	C ₈ H ₇ NO ₅	197.14	89.5 - 90.5	713-52-0[5]
Methyl 3-hydroxy-6-nitrobenzoate	C ₈ H ₇ NO ₅	197.14	Not available	Not available

Note: "Not available" indicates that the data was not found in the searched literature. The product is expected to be a mixture of these isomers, with the ratio dependent on specific reaction conditions.

Visualization

The following diagram illustrates the general workflow for the nitration of methyl 3-hydroxybenzoate.

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Caption: Experimental workflow for the nitration of methyl 3-hydroxybenzoate.

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